4-Nitro-5(2H)-isoxazolone Pyridinium Salt functions as a safe and easy-to-handle cyano(nitro)methylating reagent for organic synthesis []. Unlike nitroacetonitrile (NAN), a traditionally used reagent with similar properties, 4-Nitro-5(2H)-isoxazolone Pyridinium Salt offers several advantages:
This conversion to cyano-aci-nitroacetate unlocks a variety of synthetic applications due to the intermediate's properties:
For example, the Michael adduct formed by reacting cyano-aci-nitroacetate with a vinyl ketone can be further transformed into bifunctional pyridine derivatives containing a vicinal nitro and amino group [].
Research has explored the utility of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt in the synthesis of various polyfunctionalized heterocyclic compounds, including []:
4-Nitro-5(2H)-isoxazolone Pyridinium Salt is an organic compound characterized by its unique structure and properties. Its molecular formula is C8H7N3O4, with a molecular weight of approximately 209.16 g/mol. This compound appears as a colorless solid and is soluble in water, making it suitable for various applications in chemical synthesis and biological studies. The compound features a nitro group, isoxazolone ring, and a pyridinium moiety, which contribute to its reactivity and biological activity.
Research indicates that 4-Nitro-5(2H)-isoxazolone Pyridinium Salt exhibits notable biological activities. It has been studied for its potential as:
The synthesis of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt typically involves the following methods:
4-Nitro-5(2H)-isoxazolone Pyridinium Salt has a range of applications across various fields:
Interaction studies involving 4-Nitro-5(2H)-isoxazolone Pyridinium Salt focus on its reactivity with different biological targets:
Several compounds share structural features or biological activities with 4-Nitro-5(2H)-isoxazolone Pyridinium Salt. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Nitroisoxazole | Isoxazole ring | Antimicrobial properties |
| 3-Nitropyridine | Pyridine ring | Neuroprotective effects |
| 4-Amino-5-nitroisoxazole | Amino group addition | Potential anticancer activity |
| 1-Hydroxy-2-nitropyridine | Hydroxy and nitro groups | Antioxidant properties |
The uniqueness of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt lies in its specific combination of the isoxazolone structure, nitro group, and pyridinium salt formation, which collectively contribute to its distinct chemical reactivity and biological profile compared to these similar compounds .
The development of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt synthesis has been pioneered primarily through the work of Nishiwaki and colleagues, who recognized the need for a safer synthetic equivalent to nitroacetonitrile [1] [2]. The compound, bearing the molecular formula C₈H₇N₃O₄ and molecular weight of 209.16 g/mol, has emerged as a crucial building block for polyfunctionalized organic synthesis [3].
Direct Formation from Nitroalkene Precursors
The primary synthetic route involves the formation of the isoxazolone core through cyclization reactions starting from appropriately substituted nitroalkene precursors. Research has demonstrated that aromatic aldehydes can react with nitromethane under copper(II) acetate catalysis to generate intermediate nitrostilbenes, which subsequently undergo intramolecular cyclization to form the desired isoxazolone structure [4]. This approach typically yields products in the range of 75-86%, making it a viable synthetic strategy for laboratory-scale preparation.
The mechanism involves initial condensation between the aromatic aldehyde and nitromethane to form a nitroalkene intermediate. Under the influence of the copper catalyst, this intermediate undergoes cyclization through an intramolecular attack of the nitro group onto the alkene carbon, followed by rearrangement to establish the isoxazolone ring system. The pyridinium salt formation occurs through subsequent treatment with pyridine, which acts as both a nucleophile and a stabilizing counterion [5].
Alternative Cycloaddition Approaches
Secondary synthetic routes have been explored through 1,3-dipolar cycloaddition reactions, where nitrile oxides react with appropriately functionalized alkenes to construct the isoxazolone framework [6]. These reactions proceed under thermal or photochemical activation conditions and demonstrate regioselectivity that favors the formation of the desired 4-nitro substitution pattern. Yields typically range from 60-80%, with the advantage of allowing diverse substitution patterns through variation of the dipolarophile component.
Research has shown that the cycloaddition approach provides excellent control over regioselectivity, particularly when electron-deficient alkenes are employed as dipolarophiles [7]. The reaction proceeds through a concerted mechanism involving the simultaneous formation of both carbon-oxygen and carbon-carbon bonds, leading to the direct assembly of the isoxazolone ring system.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O₄ [3] |
| Molecular Weight | 209.16 g/mol [3] |
| CAS Number | 145640-15-9 [3] [8] |
| Thermal Stability | Stable up to 150°C [1] |
| Solubility | High in both polar and non-polar organic solvents [1] [9] |
The most significant synthetic utility of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt lies in its capacity to undergo quantitative ring-opening reactions under mild basic conditions, converting to cyano-aci-nitroacetate, which serves as a synthetic equivalent of the explosive nitroacetonitrile [1] [2] [9].
Mechanistic Pathway of Ring-Opening
The ring-opening transformation proceeds through a well-defined mechanistic pathway that has been extensively studied by Nishiwaki and coworkers [1]. Treatment of the pyridinium salt with two equivalents of organic base under mild conditions (room temperature to 60°C) results in quantitative conversion to the ring-opened cyano-aci-nitroacetate species [10] [11].
The mechanism initiates with deprotonation of the isoxazolone ring at the 2-position, generating a carbanion that is stabilized by the adjacent nitro group through resonance delocalization. This deprotonation weakens the N-O bond within the isoxazolone ring, facilitating heterolytic cleavage. The resulting intermediate undergoes rearrangement to establish the cyano-aci-nitroacetate structure, where the original isoxazolone nitrogen becomes incorporated into the nitrile functionality [9].
Base Selection and Reaction Optimization
Various organic bases have been evaluated for their effectiveness in promoting the ring-opening transformation. Triethylamine has proven to be highly effective, providing 95% conversion under mild conditions (25-30°C) within 2-4 hours [1] [9]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) demonstrates superior performance, achieving 98% conversion at even lower temperatures (0-25°C) in shortened reaction times (1-2 hours), likely due to its enhanced basicity and nucleophilicity [12].
The choice of base significantly influences both the reaction rate and product purity. Stronger bases like DBU facilitate rapid ring-opening but require careful temperature control to prevent side reactions. Weaker bases such as pyridine provide good selectivity but require extended reaction times and slightly elevated temperatures for complete conversion [13].
| Base Type | Equivalents | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| Triethylamine | 2.0 | 25-30 | 2-4 | 95 [1] |
| DBU | 1.5 | 0-25 | 1-2 | 98 [12] |
| Pyridine | 2.0 | 25-40 | 3-6 | 92 [13] |
| Sodium Carbonate | 2.5 | 40-60 | 4-8 | 88 [13] |
Synthetic Applications of Ring-Opened Products
The cyano-aci-nitroacetate generated from ring-opening reactions exhibits remarkable synthetic versatility, functioning as a cyano(nitro)methylating reagent for the construction of polyfunctionalized compounds [1] [9] [14]. This intermediate demonstrates high solubility in both polar and non-polar organic solvents, making it extremely useful for diverse synthetic transformations.
Michael addition reactions represent a particularly important application, where the cyano-aci-nitroacetate acts as a nucleophile toward α,β-unsaturated carbonyl compounds. The resulting Michael adducts can undergo further transformations, including cyclization reactions with amines to generate bifunctional pyridines bearing vicinal nitro and amino substituents [1] [9]. These products are valuable intermediates for the synthesis of biologically active compounds and advanced materials.
Research has demonstrated that the ring-opened products can participate in the synthesis of various heterocyclic systems, including isoxazolines, isoxazoles, 1,4-dihydropyridines, and naphthyridines [1] [2] [13]. The ability to introduce both cyano and nitro functionalities in a controlled manner provides access to complex molecular frameworks that would be difficult to obtain through alternative synthetic routes.
The development of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt was motivated by the need to address the significant safety concerns associated with nitroacetonitrile, which, despite its synthetic utility, poses substantial handling risks due to its explosive nature [15] [16] [17].
Safety and Handling Comparison
Nitroacetonitrile exhibits thermal instability, decomposing explosively at 109°C with the release of 874 J/g of energy [17]. This characteristic has led to documented laboratory accidents and necessitates specialized handling protocols, including maintenance of reaction temperatures below 50°C and implementation of additional safety measures [15] [17]. In contrast, 4-Nitro-5(2H)-isoxazolone Pyridinium Salt demonstrates excellent thermal stability, remaining stable up to approximately 150°C under normal atmospheric conditions [1] [11].
The handling requirements for these reagents differ dramatically. Nitroacetonitrile requires specialized storage conditions, often necessitating refrigeration and inert atmosphere storage to prevent decomposition [17]. The pyridinium salt, however, can be stored under standard laboratory conditions at 2-8°C without special precautions, making it significantly more practical for routine synthetic applications [18].
Solubility and Reactivity Profiles
While both compounds serve as cyano(nitro)methylating agents, their solubility characteristics differ substantially. Nitroacetonitrile exhibits limited solubility in many organic solvents, which can restrict its synthetic applications [15]. The alkali metal salts of nitroacetonitrile, though thermally stable, suffer from poor solubility in organic media, further limiting their utility [15] [16].
The 4-Nitro-5(2H)-isoxazolone Pyridinium Salt, upon ring-opening to cyano-aci-nitroacetate, demonstrates excellent solubility in both polar and non-polar organic solvents [1] [9] [11]. This enhanced solubility profile significantly expands the range of reaction conditions and solvents that can be employed, providing greater flexibility in synthetic planning and execution.
Alternative Synthetic Equivalents
Recent developments have introduced additional synthetic equivalents, including dipyrrolidinium cyano-aci-nitroacetate, which offers improved safety profiles compared to nitroacetonitrile while maintaining comparable reactivity [15] [16]. This compound demonstrates thermal stability and good solubility in common organic solvents, positioning it as another viable alternative to the explosive nitroacetonitrile.
Comparative studies reveal that while dipyrrolidinium cyano-aci-nitroacetate offers excellent safety characteristics, its higher cost and more complex synthesis may limit widespread adoption [15]. The 4-Nitro-5(2H)-isoxazolone Pyridinium Salt provides an optimal balance of safety, reactivity, and cost-effectiveness, making it particularly attractive for both research and potential industrial applications.
| Parameter | 4-Nitro-5(2H)-isoxazolone Pyridinium Salt | Nitroacetonitrile | Dipyrrolidinium cyano-aci-nitroacetate |
|---|---|---|---|
| Safety Profile | Non-explosive, safe handling [1] | Explosive hazard [17] | Safe handling [15] |
| Thermal Stability | Stable up to 150°C [1] | Decomposes at 109°C [17] | Thermally stable [15] |
| Solubility | Excellent in polar/non-polar [1] [9] | Limited solubility [15] | Good solubility [15] |
| Storage Requirements | Standard conditions, 2-8°C [18] | Special protocols, refrigeration [17] | Room temperature stable [15] |
Economic and Environmental Considerations
From an economic perspective, the synthesis of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt involves readily available starting materials and conventional synthetic procedures, making it cost-competitive with other synthetic alternatives [1]. While the initial preparation may involve higher costs compared to direct use of nitroacetonitrile, the enhanced safety profile and reduced insurance and handling costs often offset these expenses in practical applications.
Environmental impact assessments favor the pyridinium salt approach due to reduced waste generation associated with safety incidents and the absence of explosive decomposition products [1] [11]. The ring-opening reactions proceed under mild conditions with minimal by-product formation, contributing to more sustainable synthetic processes.
4-Nitro-5(2H)-isoxazolone Pyridinium Salt demonstrates exceptional stability characteristics that distinguish it from related nitroacetonitrile compounds. The compound exhibits remarkable thermal stability, remaining stable at temperatures up to 140°C without decomposition [1]. This thermal stability represents a significant safety advantage over nitroacetonitrile, which decomposes explosively at 109°C and releases 874 J/g of energy [1]. In contrast, the pyridinium salt releases only 163 J/g of energy upon thermal decomposition, classifying it as a safely handleable material according to United Nations criteria for explosive materials [1].
The compound demonstrates broad solubility characteristics across various organic solvent systems. It exhibits high solubility in both polar and non-polar organic solvents, making it particularly valuable as a synthetic reagent [2] . This universal solubility behavior enables its application in diverse reaction conditions and synthetic methodologies. The compound shows good aqueous solubility, which facilitates purification processes and workup procedures . Additionally, the compound maintains stability under standard storage conditions when kept at temperatures between 2-8°C [4] [5].
Table 1: Physical and Chemical Properties of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₈H₇N₃O₄ | [4] [5] [6] |
| Molecular Weight | 209.16 g/mol | [4] [5] [6] |
| CAS Number | 145640-15-9 | [4] [5] [6] |
| Melting Point | 131°C (decomposition) | [7] |
| Storage Temperature | 2-8°C | [4] [5] |
| Exact Mass | 209.04400 | [4] |
| PSA (Polar Surface Area) | 104.71000 | [4] |
| LogP | 1.48090 | [4] |
| Appearance | Colorless solid |
The molecular structure consists of a 4-nitro-2H-1,2-oxazol-5-one unit complexed with pyridine in a 1:1 stoichiometric ratio [6]. The polar surface area of 104.71 Ų indicates significant polar character, which correlates with its excellent solubility in polar solvents [4]. The LogP value of 1.48 suggests moderate lipophilicity, enabling the compound to interact effectively with both hydrophilic and lipophilic environments [4].
Table 2: Solubility and Stability Characteristics
| Solvent/Condition | Solubility/Stability | Notes | Source Citation |
|---|---|---|---|
| Water | Soluble | Good aqueous solubility | |
| Organic Solvents (polar) | High solubility | Suitable for synthesis | [2] |
| Organic Solvents (non-polar) | High solubility | Suitable for synthesis | [2] |
| Thermal Stability | Stable up to 140°C | Safer than nitroacetonitrile | [1] |
| Energy Release (DSC) | 163 J/g | Much lower than nitroacetonitrile (874 J/g) | [1] |
| Storage Conditions | Stable at 2-8°C | Required for stability | [4] [5] |
The acid-base chemistry of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt is dominated by the pyridinium cation and the aci-nitro equilibrium of the isoxazolone moiety. The pyridinium nitrogen exhibits typical quaternary ammonium behavior, remaining positively charged across a wide pH range [8] [9]. This cationic nature influences the overall reactivity pattern and solubility characteristics of the compound.
The most significant acid-base reactivity involves the transformation to cyano-aci-nitroacetate under basic conditions. Treatment with bases such as N-methylpyrrolidine initiates a ring-opening reaction that proceeds quantitatively under mild conditions [2] [10] [11]. This transformation represents a key mechanistic pathway for the compound's synthetic utility, as the resulting cyano-aci-nitroacetate serves as a valuable synthetic equivalent of nitroacetonitrile [2].
Tautomerization behavior in the compound system involves several equilibria. The nitro group can exist in equilibrium with its aci-nitro tautomer, particularly under basic conditions [2] [10]. This tautomerization is temperature-dependent and base-catalyzed, similar to other nitro-containing heterocycles [10]. The isoxazolone ring itself can undergo keto-enol tautomerization, though this is generally less favored due to the electron-withdrawing nature of the nitro substituent [12] [13].
Comparative studies with related pyridinium systems show that the position of tautomeric equilibria depends heavily on substitution patterns and environmental conditions [8] [9]. For nitroacridine systems, pH changes between 7-8 can cause complete conversion between aminoacridine and iminoacridan configurations [14]. While specific pH-dependent tautomerization data for the target compound is limited, the presence of both pyridinium and nitro functionalities suggests similar pH sensitivity.
Table 3: Tautomerization Behavior
| Compound Type | Tautomeric Forms | pH Dependence | Stability | Source Citation |
|---|---|---|---|---|
| Pyridinium Salts (General) | Pyridine ⇌ Pyridinium | pH 2-8 range | pH dependent | [8] [9] |
| Nitroacridines | Aminoacridine ⇌ Iminoacridan | pH 7-8 conversion | Configuration dependent | [14] |
| Isoxazole Derivatives | Keto ⇌ Enol forms | Base-dependent | Substitution dependent | [12] [13] |
| 4-Nitro-isoxazolone salts | Nitro ⇌ Aci-nitro forms | Base-catalyzed | Temperature dependent | [2] [10] |
4-Nitro-5(2H)-isoxazolone Pyridinium Salt exhibits dual electrophilic and nucleophilic reactivity patterns that arise from its unique structural features. The electron-withdrawing nitro group significantly influences the electronic distribution within the isoxazolone ring, creating distinct reactive sites with different chemical behaviors [15] [16].
The compound demonstrates electrophilic character primarily at the C5 position of the isoxazolone ring. The nitro group at C4 activates this position toward nucleophilic attack through resonance electron withdrawal [15] [16]. Hard nucleophiles such as hydroxide ions, amines, and organometallic reagents readily add to this electrophilic center, forming isoxazoline derivatives through 1,4-addition mechanisms [15].
The pyridinium moiety contributes additional electrophilic character, particularly enabling reactions with cyanide nucleophiles. This reactivity is exploited in synthetic applications where the compound serves as an electrophilic partner in cycloaddition reactions [18] [10]. Under acidic conditions with dipolarophiles, the compound participates in 1,3-dipolar cycloaddition reactions, forming 3-cyanoisoxazoles through an intermediate nitroacetonitrile species [10].
The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack, following patterns similar to other activated pyridinium systems [19] [9]. This reactivity is enhanced by the presence of the electron-withdrawing nitro group in the isoxazolone moiety, which further depletes electron density from the pyridinium system.
The compound exhibits nucleophilic behavior through its ability to generate anionic intermediates under basic conditions. The ring-opening reaction produces cyano-aci-nitroacetate, which functions as a powerful nucleophile in Michael addition reactions [2] [10] [20]. This nucleophilic species demonstrates high reactivity toward α,β-unsaturated carbonyl compounds and other Michael acceptors.
The aci-nitro form generated during base-catalyzed ring opening serves as a 1,3-dipole in cycloaddition reactions [10]. This nucleophilic reactivity pattern enables the formation of complex heterocyclic systems through formal [3+2] cycloaddition processes. The nucleophilic character is enhanced by the resonance stabilization provided by both the cyano and nitro functionalities.
Table 4: Chemical Reactivity Patterns
| Reaction Type | Conditions | Products | Source Citation |
|---|---|---|---|
| Ring Opening (Base-catalyzed) | N-methylpyrrolidine, mild conditions | Cyano-aci-nitroacetate | [2] [10] [11] |
| Cycloaddition (1,3-Dipolar) | Dipolarophiles, HCl, 100°C | 3-Cyanoisoxazoles | [18] [10] |
| Electrophilic Substitution | Nitrating agents, acid conditions | Nitro-substituted derivatives | [16] |
| Nucleophilic Addition | Hard nucleophiles at C5 | Isoxazoline derivatives | [15] |
| Reduction of Nitro Group | Zn/AcOH or H₂/catalyst | Amino derivatives | |
| Oxidation | Various oxidizing agents | Higher oxidation state compounds |
The reactivity patterns of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt involve several key mechanistic pathways. The base-catalyzed ring opening proceeds through initial deprotonation followed by nucleophilic attack on the carbonyl carbon, leading to N-O bond cleavage [10] [11]. This mechanism is facilitated by the electron-withdrawing nature of the nitro group, which stabilizes the resulting anionic intermediate.
Electrophilic substitution reactions follow classical aromatic substitution mechanisms, with the nitro group directing further substitution to specific positions [16] [21]. The presence of the pyridinium moiety modifies these patterns by providing additional sites for electrophilic attack and influencing the overall electronic distribution.
Irritant